Cas no 2218436-85-0 (rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride)

rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride
- AT23728
- REL-(1S,3R,6R)-7,7-DIFLUOROBICYCLO[4.1.0]HEPTAN-3-AMINE HCL
- PS-16514
- 2218436-85-0
-
- インチ: 1S/C7H11F2N.ClH/c8-7(9)5-2-1-4(10)3-6(5)7;/h4-6H,1-3,10H2;1H/t4-,5-,6+;/m1./s1
- InChIKey: SWFSQWGRQBBYBA-JMWSHJPJSA-N
- SMILES: Cl.FC1([C@@H]2CC[C@H](C[C@@H]21)N)F
計算された属性
- 精确分子量: 183.0626334g/mol
- 同位素质量: 183.0626334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 158
- 共价键单元数量: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1-500MG |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 500MG |
¥ 3,418.00 | 2023-03-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1-5G |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 5g |
¥ 15,364.00 | 2023-03-09 | |
eNovation Chemicals LLC | Y1096550-5G |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 5g |
$2890 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1-250mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 250mg |
¥2052.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0257-1-500mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 500mg |
¥3419.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1498552-100mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine hydrochloride |
2218436-85-0 | 95% | 100mg |
$250 | 2025-02-24 | |
eNovation Chemicals LLC | Y1498552-5g |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine hydrochloride |
2218436-85-0 | 95% | 5g |
$2890 | 2025-02-28 | |
eNovation Chemicals LLC | Y1498552-100mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine hydrochloride |
2218436-85-0 | 95% | 100mg |
$250 | 2025-02-28 | |
eNovation Chemicals LLC | Y1096550-1G |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 1g |
$960 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096550-100mg |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride |
2218436-85-0 | 97% | 100mg |
$250 | 2024-07-21 |
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochlorideに関する追加情報
Comprehensive Overview of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride (CAS No. 2218436-85-0)
The compound rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride (CAS No. 2218436-85-0) is a fluorinated norcaran derivative with significant potential in pharmaceutical and agrochemical research. Its unique stereochemistry and fluorine substitution pattern make it a subject of growing interest in drug discovery, particularly in the development of novel bioactive molecules. This article delves into its structural features, synthetic pathways, and emerging applications while addressing trending topics like fluorinated drug design and stereoselective synthesis.
Structurally, the molecule features a norcaran core with two fluorine atoms at the 7-position, imparting enhanced metabolic stability—a key consideration in modern medicinal chemistry. The hydrochloride salt form improves solubility, a critical factor for bioavailability. Researchers investigating CNS-targeting compounds or enzyme modulators frequently explore such fluorinated scaffolds due to their ability to cross biological barriers and interact with protein binding sites.
Synthetically, the preparation of rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine often involves asymmetric catalysis or chiral resolution techniques. Recent publications highlight its use as an intermediate in peptide mimetics and small-molecule therapeutics. The incorporation of fluorine atoms—a strategy known as fluorine scanning—has become a hot topic in SAR studies (Structure-Activity Relationship), as evidenced by its frequent mention in journals like Journal of Medicinal Chemistry.
From an industrial perspective, this compound aligns with the demand for high-value chiral building blocks. Pharmaceutical companies increasingly prioritize stereochemically pure intermediates to streamline API production. Analytical methods for characterizing CAS No. 2218436-85-0, such as chiral HPLC and 19F-NMR spectroscopy, are frequently discussed in patent literature, reflecting its technical relevance.
Environmental and regulatory considerations also shape its applications. Unlike persistent fluorinated pollutants (e.g., PFAS), the norcaran scaffold in rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride exhibits favorable biodegradability profiles—a point emphasized in green chemistry initiatives. This distinction addresses common search queries about sustainable fluorochemicals and eco-friendly synthesis.
In conclusion, CAS No. 2218436-85-0 represents a versatile tool for researchers exploring fluorine-based drug optimization and three-dimensional molecular design. Its intersection with trending themes—from AI-assisted molecular docking to fragment-based drug discovery—ensures its continued relevance in both academic and industrial settings.
2218436-85-0 (rel-(1S,3R,6R)-7,7-difluoronorcaran-3-amine;hydrochloride) Related Products
- 326878-37-9(2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)
- 2034541-68-7(N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide)
- 2138069-75-5(3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)
- 2138202-59-0(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methyl-1,3-thiazole-2-carboxylic acid)
- 957284-65-0(1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride)
- 2034493-20-2(3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea)
- 2375273-04-2(5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride)
- 1806487-21-7(4-(3-Chloro-2-oxopropyl)-2-methylbenzaldehyde)
- 82049-79-4(5-(2-bromoethyl)-1H-1,2,3,4-tetrazole)
- 1956327-64-2(Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate)
